
4-(1-Methyl-1h-imidazol-4-yl)aniline
Overview
Description
4-(1-Methyl-1H-imidazol-4-yl)aniline is a chemical compound that features an aniline group substituted with a 1-methyl-1H-imidazol-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-imidazol-4-yl)aniline typically involves the reaction of aniline derivatives with imidazole derivatives under specific conditions. One common method involves the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-imidazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aniline group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole or aniline moieties.
Scientific Research Applications
Medicinal Chemistry
4-(1-Methyl-1H-imidazol-4-yl)aniline has been investigated for its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent.
Cancer Treatment
Research indicates that derivatives of this compound can act as tyrosine kinase inhibitors, which are crucial for treating certain cancers such as chronic myelogenous leukemia (CML). For instance, Nilotinib, a well-known tyrosine kinase inhibitor used for CML, has structural similarities to this compound .
Key Findings:
- Mechanism of Action: The compound inhibits specific kinases involved in cancer cell proliferation.
- Case Study: A study demonstrated that compounds derived from this compound showed potent inhibition of Bcr-Abl kinase activity, leading to reduced tumor growth in vitro and in vivo models .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties by interacting with various biological targets. Its ability to inhibit nitric oxide synthase (iNOS) suggests potential applications in modulating immune responses.
Key Findings:
- Inhibition Studies: Compounds similar to this compound have shown effective inhibition against bacterial strains in laboratory settings.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, facilitating the development of more complex molecules.
Synthesis of Complex Molecules
The compound can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo electrophilic aromatic substitution and coupling reactions.
Synthesis Pathways:
Reaction Type | Example Reaction | Yield |
---|---|---|
Electrophilic Aromatic Substitution | Reaction with halogenated compounds | High |
Coupling Reactions | Formation of biaryl compounds | Moderate |
Materials Science
In materials science, this compound is explored for its potential use in developing new polymers and nanomaterials due to its unique electronic properties.
Polymer Development
The compound can be incorporated into polymer matrices to enhance their electrical conductivity and thermal stability.
Applications:
- Conductive Polymers: Used in organic electronics and sensors.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-imidazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(1H-Imidazol-1-yl)aniline
- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole
Uniqueness
4-(1-Methyl-1H-imidazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand in mixed-mode chromatography and its potential therapeutic applications set it apart from other similar compounds.
Biological Activity
4-(1-Methyl-1H-imidazol-4-yl)aniline, also known as 4-methylimidazolyl aniline, is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an imidazole ring, which is known for its role in biological systems. The presence of the methyl group on the imidazole ring enhances its lipophilicity, potentially influencing its biological interactions.
Antibacterial Activity
Research indicates that compounds related to this compound exhibit significant antibacterial properties. A study evaluated various imidazole derivatives and found that some displayed minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
This compound | 0.0039 | S. aureus |
Other related compounds | 0.025 | E. coli |
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against various strains. The compound demonstrated MIC values ranging from 16.69 to 78.23 µM against Candida albicans, indicating moderate antifungal efficacy .
Fungal Strain | MIC (µM) |
---|---|
Candida albicans | 16.69 - 78.23 |
Fusarium oxysporum | 56.74 - 222.31 |
Anticancer Potential
Recent studies have explored the potential of imidazole derivatives, including this compound, as anticancer agents. Compounds in this class have been shown to activate Toll-like receptors (TLRs), which play a crucial role in immune response and cancer therapy . Activation of TLR2 has been linked to tumor regression in various cancer types, including lung and breast cancers .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comprehensive evaluation of synthesized monomeric alkaloids revealed that certain analogs of imidazole exhibited potent antibacterial activity with specific focus on their structure-activity relationship (SAR). The study highlighted that modifications to the imidazole ring could enhance antimicrobial efficacy .
- Anticancer Mechanism : In a clinical setting, compounds activating TLR pathways have been investigated for their ability to enhance the efficacy of existing cancer therapies. One study indicated that patients treated with TLR agonists showed improved survival rates in breast cancer cases .
Properties
IUPAC Name |
4-(1-methylimidazol-4-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-6-10(12-7-13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYZCLIPTGLPJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596369 | |
Record name | 4-(1-Methyl-1H-imidazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89250-16-8 | |
Record name | 4-(1-Methyl-1H-imidazol-4-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89250-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Methyl-1H-imidazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-methyl-1H-imidazol-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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